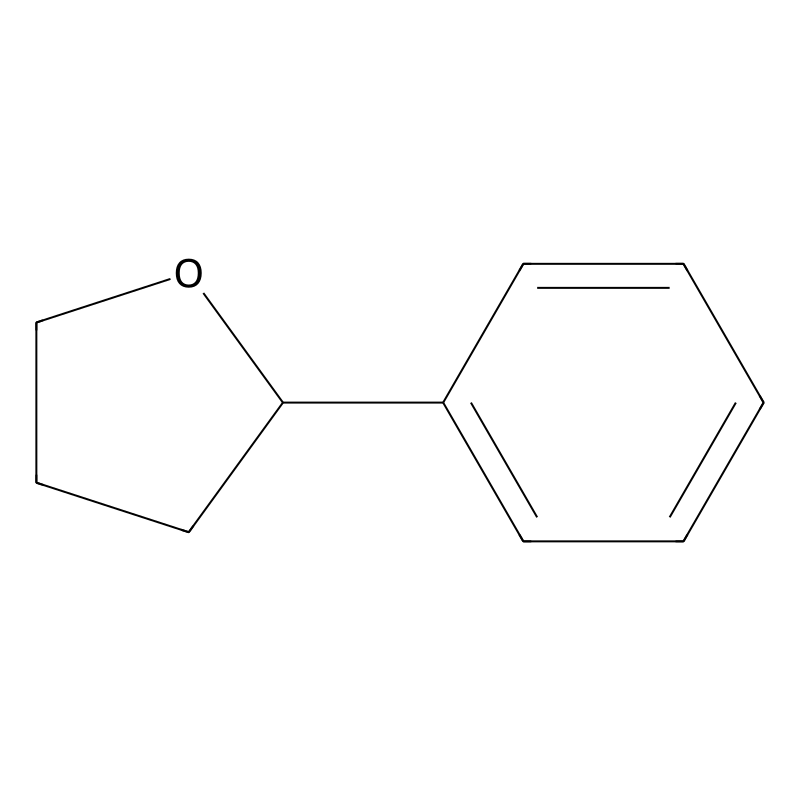

2-Phenyl-tetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The cyclic ether structure of 2-PTHF makes it a potential building block for more complex organic molecules. Its reactivity could be useful in synthesizing various organic compounds, particularly those containing heterocyclic rings.

Medicinal chemistry

The presence of a phenyl group and a tetrahydrofuran ring suggests some potential for 2-PTHF in medicinal chemistry. These functional groups are found in various bioactive molecules, and 2-PTHF could serve as a starting material for synthesizing new drug candidates. Further research would be needed to explore its specific therapeutic potential. PubChem, National Institutes of Health:

Material science

The cyclic ether structure of 2-PTHF might be relevant for research in material science. Cyclic ethers can have interesting properties, such as specific solubilities or the ability to form complexes with other molecules. 2-PTHF could potentially be used in developing new materials with desired properties.

2-Phenyl-tetrahydrofuran is an organic compound characterized by its tetrahydrofuran ring structure with a phenyl group attached at the second carbon position. Its molecular formula is C₁₀H₁₂O, and it features a five-membered cyclic ether, which contributes to its unique chemical properties. The compound is notable for its stability and versatility in various

There is currently no scientific research readily available regarding a specific mechanism of action for 2-Ph-THF.

- Information on the safety hazards of 2-Ph-THF is limited.

- As with most organic compounds, it is advisable to handle 2-Ph-THF with appropriate personal protective equipment (PPE) in a well-ventilated environment.

- Ring-opening Reactions: The tetrahydrofuran ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear alcohols or other functionalized products.

- Radical Reactions: It can react with alkenes and alkynes through radical chain mechanisms, often initiated by peroxides or photochemical methods .

- Electrophilic Substitution: The presence of the phenyl group allows for electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic ring.

Several methods exist for synthesizing 2-phenyl-tetrahydrofuran:

- From Tetrahydrofuran Derivatives: By employing catalytic methods such as palladium-catalyzed reactions, tetrahydrofuran can be functionalized to introduce phenyl groups.

- Via Cyclization Reactions: Starting from appropriate precursors like alkenes or alkynes, cyclization reactions can yield the desired tetrahydrofuran structure .

- Reductive Cyclization: This method involves the reduction of precursors containing double bonds in the presence of reducing agents to form tetrahydrofuran derivatives.

2-Phenyl-tetrahydrofuran finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Material Science: Its derivatives are used in creating polymers and other materials due to their stability and mechanical properties.

- Flavoring and Fragrance Industries: Tetrahydrofuran compounds are sometimes utilized in flavoring agents due to their pleasant aromatic characteristics.

Several compounds share structural similarities with 2-phenyl-tetrahydrofuran. Here are some notable examples:

The uniqueness of 2-phenyl-tetrahydrofuran lies in its specific substitution pattern on the tetrahydrofuran ring, which influences its chemical reactivity and biological activity compared to other similar compounds.